(1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid

Lipophilicity Membrane Permeability Physicochemical Property

Standard pyrazole boronic acids cannot replicate the physicochemical profile of the difluoromethyl (-CF2H) analog. For projects requiring enhanced lipophilicity (ΔlogP ~2.7), metabolic stability, or hydrogen-bond donor capacity, this building block is essential. • **Application:** Suzuki-Miyaura coupling for biaryl/heteroaryl synthesis. Core scaffold for SDHI fungicides and kinase inhibitors. • **Advantage:** CF2H acts as lipophilic H-bond donor (C-F2-H) and non-classical bioisostere for -OH/-NH2. • **Supply:** ≥98% purity, multi-vendor availability for discovery to process scale.

Molecular Formula C4H5BF2N2O2
Molecular Weight 161.91
CAS No. 1312693-57-4
Cat. No. B3027522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid
CAS1312693-57-4
Molecular FormulaC4H5BF2N2O2
Molecular Weight161.91
Structural Identifiers
SMILESB(C1=CN(N=C1)C(F)F)(O)O
InChIInChI=1S/C4H5BF2N2O2/c6-4(7)9-2-3(1-8-9)5(10)11/h1-2,4,10-11H
InChIKeyUOXFJNMDWKLYQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Difluoromethyl Pyrazole Boronic Acid – Overview


(1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid (CAS 1312693-57-4) is a heterocyclic boronic acid derivative featuring a pyrazole ring substituted at the N1 position with a difluoromethyl (–CF2H) group and at the C4 position with a boronic acid (–B(OH)2) moiety . This compound belongs to the class of organoboron reagents widely employed in Suzuki-Miyaura cross-coupling reactions for carbon–carbon bond formation, enabling the synthesis of complex biaryl and heteroaryl frameworks in medicinal chemistry and agrochemical research . The presence of the difluoromethyl group confers distinct physicochemical properties—including enhanced lipophilicity, hydrogen-bond donor capability, and metabolic stability—that are not present in non-fluorinated pyrazole boronic acid analogs [1].

Why This Building Block Cannot Be Substituted


Generic substitution of (1-(difluoromethyl)-1H-pyrazol-4-yl)boronic acid with non-fluorinated pyrazole boronic acids (e.g., 1-methyl-1H-pyrazol-4-yl boronic acid or 1H-pyrazol-4-yl boronic acid) is not scientifically justifiable due to the unique contributions of the difluoromethyl (–CF2H) substituent. The CF2H group functions as a lipophilic hydrogen-bond donor (C–F2–H) and a weak hydrogen-bond acceptor (C–F), while also significantly increasing lipophilicity (Δ logP ~2.7 vs. unsubstituted pyrazole boronic acid) . These properties directly impact membrane permeability, metabolic stability, and target-binding affinity—parameters that are critical in drug and agrochemical candidate optimization and cannot be recapitulated by methyl, hydrogen, or other alkyl substituents [1]. Consequently, substituting this building block with a generic analog would alter the physicochemical and pharmacological profile of the final compound, potentially compromising project objectives and reproducibility.

Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage

The lipophilicity (expressed as logP) of (1-(difluoromethyl)-1H-pyrazol-4-yl)boronic acid is 0.7679, as reported by Fluorochem . In contrast, the unsubstituted analog 1H-pyrazol-4-yl boronic acid exhibits a logP of –1.91050 (BOC Sciences) . This represents a logP increase of approximately 2.68 log units, indicating substantially higher lipophilicity for the difluoromethyl-substituted compound.

Lipophilicity Membrane Permeability Physicochemical Property

Hydrogen-Bond Donor Properties

The difluoromethyl (–CF2H) group in (1-(difluoromethyl)-1H-pyrazol-4-yl)boronic acid acts as a lipophilic hydrogen-bond donor (C–F2–H), a property that is absent in non-fluorinated pyrazole boronic acids [1]. While direct head-to-head binding data for the boronic acid itself is not available in primary literature, the CF2H group has been shown in related pyrazole-containing drug candidates to engage in additional hydrogen-bonding interactions with target proteins, leading to improved binding affinity and selectivity compared to methyl or unsubstituted analogs [2].

Hydrogen Bonding Binding Affinity Molecular Recognition

Metabolic Stability & Bioisosteric Benefits

The difluoromethyl group is a well-established bioisostere that can replace methyl, methoxy, hydroxy, amino, and thiol groups while simultaneously improving metabolic stability [1]. Literature reports indicate that the introduction of a CF2H moiety can appreciably affect metabolic stability, lipophilicity, bioavailability, membrane permeability, and binding affinity of pharmaceutically relevant compounds [2]. While specific metabolic stability data for (1-(difluoromethyl)-1H-pyrazol-4-yl)boronic acid are not publicly available, the class-level precedent for difluoromethylated pyrazoles supports that this building block imparts favorable metabolic properties to derived compounds.

Metabolic Stability Bioisostere Drug Metabolism

Consistent High-Purity Supply

(1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid is commercially available from multiple reputable suppliers with a purity specification of ≥98% (typically 98%) . In comparison, some close analogs such as 1-methyl-1H-pyrazol-4-yl boronic acid are also offered at 98% purity , but the difluoromethyl-substituted compound benefits from multiple independent sourcing options, reducing supply chain risk.

Purity Quality Control Reproducibility

Optimal Application Scenarios


Kinase Inhibitors & Anti-Inflammatory Agents

The enhanced lipophilicity (logP 0.77 vs. –1.91 for unsubstituted analog) and hydrogen-bond donor capability of the difluoromethyl group make this boronic acid an ideal building block for constructing kinase inhibitors and anti-inflammatory drug candidates that require improved membrane permeability and target engagement . The CF2H moiety can occupy hydrophobic pockets while engaging in favorable hydrogen-bonding interactions with backbone amides or side-chain residues, a property leveraged in several clinical-stage kinase inhibitors [1].

SDH Inhibitor Fungicide Discovery

Difluoromethyl-substituted pyrazoles are the core scaffold of succinate dehydrogenase inhibitor (SDHI) fungicides, a class with annual sales exceeding one billion dollars . (1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid serves as a versatile Suzuki-coupling partner for introducing the 4-aryl/heteroaryl substituent required for SDH enzyme inhibition, enabling the synthesis of novel fungicide candidates with potentially improved metabolic stability and field performance [1].

Chemical Probes Leveraging CF2H H-Bond Donor

The difluoromethyl group's ability to act as a hydrogen-bond donor while maintaining lipophilicity makes this boronic acid valuable for developing chemical probes that interrogate protein–ligand interactions. The CF2H group can serve as a non-classical bioisostere for hydroxyl or amino groups, allowing researchers to modulate binding affinity and selectivity without introducing excessive polarity that could compromise cellular permeability [1].

Late-Stage Suzuki-Miyaura Functionalization

The boronic acid functionality enables efficient Suzuki-Miyaura cross-coupling under standard palladium-catalyzed conditions, facilitating the late-stage introduction of the 1-(difluoromethyl)-1H-pyrazol-4-yl moiety into complex drug-like molecules. The consistent high purity (≥98%) and multi-vendor availability of this building block ensure reliable supply for both discovery-scale synthesis and process development .

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